

Tosyl Isocyanate: A Comprehensive Technical Guide to Chemical Properties and Reactivity

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Compound of Interest

Compound Name: *Tosyl isocyanate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl isocyanate (**tosyl isocyanate**, PTSI) is a highly versatile and reactive chemical reagent widely employed in organic synthesis and the pharmaceutical industry.^{[1][2]} Its unique reactivity, stemming from the potent electrophilicity of the isocyanate group combined with the properties of the tosyl moiety, makes it a valuable tool for a variety of chemical transformations.^{[2][3]} This guide provides an in-depth overview of the chemical properties, reactivity, and common applications of **tosyl isocyanate**, with a focus on practical data and experimental methodologies for laboratory professionals.

Chemical and Physical Properties

Tosyl isocyanate is a colorless to yellow liquid at room temperature.^{[1][4]} It is sensitive to moisture and reacts violently with water.^{[5][6]} Proper handling and storage under inert, dry conditions are crucial.^{[1][4]}

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₃ S	[1]
Molecular Weight	197.21 g/mol	[1][7]
CAS Number	4083-64-1	[1]
Appearance	Clear, colorless to yellow liquid	[1][6]
Melting Point	5 °C	[1][3]
Boiling Point	144 °C @ 10 mmHg (1.3 kPa)	[1][6][8]
Density	1.291 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.534	[1]
Flash Point	>110 °C (>230 °F)	[1][8]
Vapor Pressure	1 mmHg @ 100 °C	[1][6]
Solubility	Reacts with water; soluble in inert solvents (chlorinated, aromatic, ethereal)	[1][6][8]

Spectroscopic Data

Type	Data Points	Reference
¹ H NMR (CDCl ₃)	δ = 2.42 (s, 3H), 7.23-7.29 (m, 2H), 7.64-7.72 (m, 2H)	[9]
¹³ C NMR (CDCl ₃)	δ = 21.68, 125.09, 127.66, 129.83, 135.59, 145.71, 161.28	[9]
IR (ATR)	1809 cm ⁻¹ (s, N=C=O stretch)	[9]

Core Reactivity and Mechanisms

The chemical behavior of **tosyl isocyanate** is dominated by the highly electrophilic carbon atom of the isocyanate (-N=C=O) group.[2][10] This makes it susceptible to attack by a wide

range of nucleophiles.[2] The electron-withdrawing nature of the adjacent tosyl group further enhances this reactivity.[3][10]

Reactions with Nucleophiles

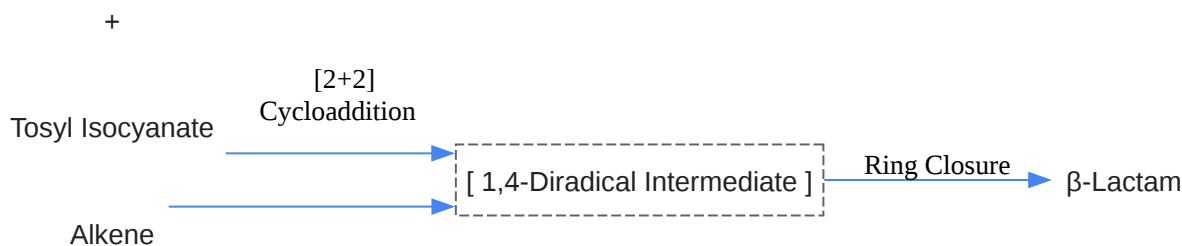
Tosyl isocyanate readily reacts with compounds containing active hydrogen atoms, such as water, alcohols, and amines.[2][11] These reactions are fundamental to its utility in synthesis and as a moisture scavenger.[2][3]

- **Reaction with Water:** It reacts violently with water to form the corresponding p-toluenesulfonamide and carbon dioxide gas.[5][12] This high reactivity makes it an effective water scavenger in moisture-sensitive formulations like coatings and adhesives.[2][3]
- **Reaction with Alcohols:** Alcohols add to the isocyanate group to form N-tosyl carbamates (urethanes).[12] This reaction is widely used in organic synthesis and for derivatizing hydroxyl groups to enhance their detectability in analytical methods like LC-MS.[8][13][14]
- **Reaction with Amines:** Primary and secondary amines react to yield N-tosyl ureas.[12] This transformation is crucial in the synthesis of various pharmaceutical compounds and other complex organic molecules.

Caption: General reactivity of **tosyl isocyanate** with common nucleophiles.

Cycloaddition Reactions

Tosyl isocyanate participates in cycloaddition reactions, most notably [2+2] cycloadditions with electron-rich alkenes to form β -lactam rings.[9] These reactions often require mild heating and can be performed neat (without solvent) to achieve higher yields and cleaner reactions.[9] The reaction is believed to proceed through a stepwise mechanism involving a 1,4-diradical intermediate, especially with highly reactive alkenes.[9][15]



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Caption: Pathway for [2+2] cycloaddition of **tosyl isocyanate** with an alkene.

Applications in Drug Development and Synthesis

The reactivity profile of **tosyl isocyanate** makes it a valuable reagent in several areas:

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of sulfonylurea drugs, such as the antidiabetic medications glimepiride, gliclazide, and glipizide.[16]
- **Derivatization Agent:** In analytical chemistry, PTSI is used as a derivatization reagent to improve the sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS).[13][17][18] By introducing an ionizable sulfonylcarbamic ester moiety to hydroxyl-containing metabolites, it significantly enhances their signal in negative electrospray ionization.[8][13]
- **Protecting Group Chemistry:** The tosyl group can serve as a protecting group for amines, and reactions involving PTSI are integral to these strategies.[3]
- **Synthesis of Heterocycles:** It is used in the preparation of various heterocyclic compounds, including oxazolidin-2-ones and β -lactams, which are important structural motifs in many bioactive molecules.[9][17]

Experimental Protocols

Synthesis of Tosyl Isocyanate from p-Toluenesulfonamide

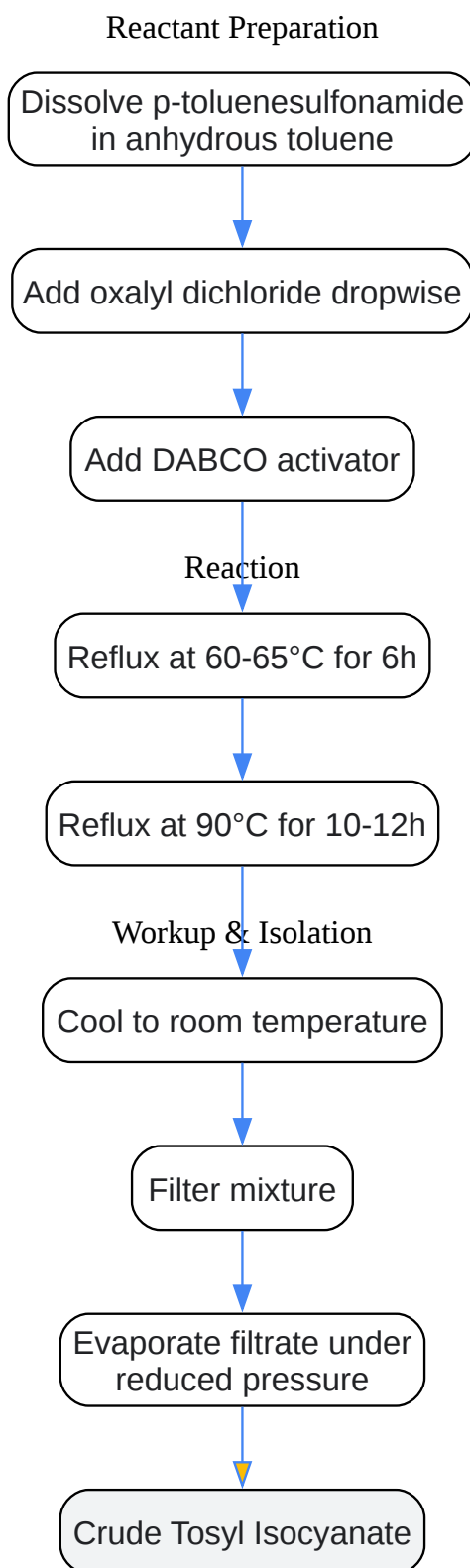
One common laboratory synthesis involves the reaction of p-toluenesulfonamide with oxalyl chloride.[8]

Materials:

- p-Toluenesulfonamide
- Oxalyl dichloride
- Toluene (anhydrous)
- 1,4-Diazabicyclo[2.2.2]octane (DABCO) (activator)

Procedure:

- To a solution of p-toluenesulfonamide (23 mmol) in anhydrous toluene (35 cm³), add oxalyl dichloride (10 cm³) dropwise with stirring.[8]
- Add DABCO (0.26 g) as an activator to the reaction mixture.[8]
- Reflux the system for 6 hours at 60-65 °C, followed by refluxing for 10-12 hours at 90 °C.[8]
- Cool the mixture to room temperature. A brown precipitate may form.[8]
- Filter the mixture and evaporate the brown filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.[8]



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